Octyl Acetate

説明

Overview of Academic Significance and Research Trajectories

The academic significance of octyl acetate (B1210297) is multifaceted, primarily driven by its applications as a fragrance and flavoring agent, a solvent, and its natural role as a plant volatile. procurementresource.comebi.ac.ukasianpubs.org Its pleasant scent makes it a valuable compound for studies in perfumery and food science, where it serves as a benchmark for synthesizing nature-identical flavor esters. hmdb.caresearchgate.net

Current research trajectories are increasingly focused on sustainable and efficient production methods. A major research thrust is the move away from traditional chemical synthesis towards "green chemistry" approaches. This includes the use of biocatalysts, such as enzymes, and the development of solvent-free reaction systems. nih.govnih.govbegellhouse.com Key research trends include:

Biocatalysis: The use of lipases and esterases for the synthesis of octyl acetate is a prominent area of study. researchgate.netopenmicrobiologyjournal.com Researchers are exploring enzymes from various microbial sources, such as Candida antarctica, Rhizopus oryzae, and Bacillus licheniformis, to catalyze the esterification or transesterification reactions under mild conditions. nih.govresearchgate.netopenmicrobiologyjournal.com

Process Intensification: To improve reaction efficiency, studies are investigating methods like ultrasound-assisted synthesis. The application of acoustic cavitation has been shown to dramatically reduce reaction times compared to conventional methods. researchgate.net

Heterogeneous Catalysis: Research into solid acid catalysts, such as ion-exchange resins like Amberlyst 15, aims to replace corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid. asianpubs.org These solid catalysts offer advantages like easier separation and reusability.

Chemical Ecology: this compound is a significant component of the essential oils of certain plants, such as those from the Heracleum genus (hogweed) and wild parsnip (Pastinaca sativa). ebi.ac.ukoup.com This has led to research into its role in plant-plant interactions (allelopathy), where volatile compounds emitted by one plant can inhibit the growth of its neighbors. mdpi.comnih.govresearchgate.net

Historical Context of this compound Investigation in Scientific Literature

The investigation of this compound began with its identification as a naturally occurring ester in citrus fruits and other plants. ebi.ac.ukechemi.com Early synthetic research focused on the Fischer esterification reaction, a classical method involving the reaction of 1-octanol (B28484) with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid. wikipedia.orgasianpubs.org While effective, this conventional industrial production method presented several problems, including equipment corrosion, environmental pollution from the acid catalyst, and difficulties in separating the product from the catalyst. asianpubs.org

The historical trajectory of this compound synthesis in scientific literature reflects a broader shift in chemical manufacturing towards more sustainable and efficient processes. To overcome the drawbacks of homogeneous catalysts, scientific investigations turned towards solid heterogeneous catalysts. asianpubs.org Studies in the late 20th and early 21st centuries began to report the use of zeolites, sulfates, and cation-exchange resins as effective, reusable catalysts for the esterification of acetic acid with n-octanol. asianpubs.org

More recently, the focus has shifted dramatically towards biocatalysis. The use of enzymes, particularly lipases, for ester synthesis gained traction as researchers sought to mimic natural processes and operate under milder, more environmentally friendly conditions. researchgate.netnih.gov This "green" approach avoids harsh chemicals and high temperatures. The scientific literature now contains numerous studies on lipase-catalyzed synthesis through both esterification and transesterification, often in solvent-free media to further enhance the environmental credentials of the process. nih.govbegellhouse.comresearchgate.net This evolution from harsh chemical catalysis to sophisticated biocatalytic and process-intensified systems defines the historical context of this compound research.

Current Research Gaps and Future Directions in this compound Studies

Despite its long history of use and study, several research gaps and promising future directions remain in the investigation of this compound.

One identified gap is the complete and systematic documentation of all its physicochemical properties. While basic properties are known, more advanced characterization could open new applications. researchgate.net

The most active area of future research lies in the optimization of green synthesis routes. Key directions include:

Novel Catalysts: The development and screening of new, more robust, and highly selective biocatalysts (lipases and esterases) and solid acid catalysts continue to be a priority. asianpubs.orgresearchgate.net Research is also exploring the use of porous polymeric acid resins for both batch and continuous-flow reactions. researchgate.net

Advanced Process Optimization: The use of statistical methods like Response Surface Methodology (RSM) to optimize reaction parameters (temperature, molar ratios, catalyst loading) for ultrasound-assisted and enzyme-catalyzed reactions is a current trend aimed at maximizing yield and efficiency.

Solvent and Co-product Exploration: this compound is being investigated as a green extraction solvent for recovering other valuable chemicals, such as butyric acid, from fermentation broths. researchgate.net

Exploring Biological Roles: Further research into the allelopathic properties of this compound and its role in the chemical ecology of invasive species like Heracleum sosnowskyi is ongoing. ebi.ac.ukresearchgate.net Understanding these interactions could lead to the development of natural herbicides or plant growth regulators. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity, orange-like, floral |

| Melting Point | -38.5 °C |

| Boiling Point | 203–211 °C |

| Density | ~0.865 - 0.875 g/cm³ at 20°C |

| Flash Point | ~82 - 88 °C |

| Water Solubility | Insoluble / Very slightly soluble |

| Solubility in Other Solvents | Miscible with ethanol (B145695) and ether |

| Refractive Index (n_D^20) | ~1.418 - 1.421 |

Data compiled from multiple sources. procurementresource.comwikipedia.orgechemi.comventos.comnih.gov

Table 2: Selected Research Findings on the Synthesis of this compound

| Synthesis Method | Reactants | Catalyst | Key Conditions | Achieved Yield / Conversion | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | n-octanol, Acetic Anhydride | Sulfuric Acid | Reflux at 80°C | 51.66% | scribd.com |

| Heterogeneous Catalysis | n-octanol, Acetic Acid | Amberlyst 15 (Cation Exchange Resin) | 90°C | High conversion | asianpubs.org |

| Enzymatic Transesterification | n-octanol, Vinyl Acetate | Esterase from Bacillus licheniformis | 45°C, 12 hours | 77.3% | openmicrobiologyjournal.comopenmicrobiologyjournal.com |

| Enzymatic Transesterification | n-octanol, Vinyl Acetate | Immobilized Lipase (B570770) from Rhizopus oryzae | 36°C, 12 hours, solvent-free | 92.35% | nih.govnih.gov |

| Enzymatic Esterification | n-octanol, Acetic Acid | Fermase CALB™ 10000 (Lipase) | 60°C, 4 hours, solvent-free | 93.73% | begellhouse.com |

| Ultrasound-Assisted Transesterification | n-octanol, Vinyl Acetate | Novozym 435 (Lipase) | 40°C, 20 minutes, 50 W ultrasound | 97.31% | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYBTZIQSIBWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

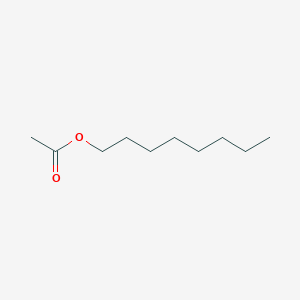

CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044202 | |

| Record name | Octyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like orange blossom or jasmine; [Acros Organics MSDS], Liquid, colourless liquid with a fruity, orange-like, jasmine-like odour | |

| Record name | Octyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 211.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, most fixed oils, organic solvents; insoluble in water, 1 ml in 4 ml 70% alcohol (in ethanol) | |

| Record name | Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865-0.868 | |

| Record name | Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.4 [mmHg] | |

| Record name | Octyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-14-1 | |

| Record name | Octyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FN2J413S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-38.5 °C | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Production Methodologies of Octyl Acetate

Chemical Synthesis Pathways and Mechanistic Studies

The production of octyl acetate (B1210297) is predominantly achieved through two main chemical synthesis routes: Fischer esterification and transesterification. These methods offer distinct advantages and are chosen based on factors such as desired yield, reaction conditions, and catalyst type.

Fischer Esterification Reactions for Octyl Acetate (Octyl Ethanoate)

CH₃COOH + CH₃(CH₂)₇OH ⇌ CH₃COO(CH₂)₇CH₃ + H₂O wikipedia.orgvaia.com

The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. vaia.comnsf.gov The role of the catalyst is to protonate the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the 1-octanol (B28484). mit.edu To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants or to remove the water produced during the reaction. athabascau.camit.edu

The efficiency and yield of this compound synthesis via Fischer esterification are significantly influenced by several reaction parameters. Researchers have investigated the optimization of these parameters to maximize the conversion of reactants to the desired ester.

Key parameters that are often optimized include:

Molar Ratio of Reactants: The ratio of alcohol to acid can impact the reaction equilibrium. Studies have shown that varying the molar ratio can lead to higher yields. For instance, using a 2:1 molar ratio of 1-octanol to acetic acid has been found to result in a nearly quantitative yield of n-octyl acetate. arkat-usa.org

Catalyst Type and Loading: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is a common catalyst, heterogeneous catalysts like silica (B1680970) sulfuric acid and ion-exchange resins such as Amberlyst 15 have also been effectively used. begellhouse.comasianpubs.org One study optimized catalyst loading to 6 wt% of silica sulfuric acid to achieve high conversion. begellhouse.com In another study, using a Dowex H+/NaI system, a high isolated yield of 83% for this compound was achieved. nih.gov

Temperature: The reaction temperature affects the rate of reaction. A study on the synthesis of n-octyl acetate using a silica sulfuric acid catalyst found an optimal reaction temperature of 348 K (75°C). begellhouse.com

Reaction Time: The duration of the reaction is another critical factor. Extending the reaction time can increase the yield up to a certain point, after which it may have little to no effect. arkat-usa.org

Agitation Speed: In heterogeneous catalysis, the speed of agitation is important to ensure proper mixing and contact between the reactants and the catalyst. An optimal agitation speed of 400 rpm was identified in one study. begellhouse.com

A study on the esterification of acetic acid with 1-octanol using the ionic liquid triethylammonium (B8662869) hydrogen sulfate (B86663) as a catalyst demonstrated that a nearly quantitative yield of n-octyl acetate could be achieved when the alcohol to acid ratio was 2. arkat-usa.org Another investigation using a silica sulfuric acid catalyst reported a 92.72% conversion of acetic acid under optimized conditions of a 1:2 acid to octanol (B41247) mole ratio, 6 wt% catalyst mass, 400 rpm agitation speed, and a reaction temperature of 348 K. begellhouse.com

Table 1: Optimization of Reaction Parameters for Fischer Esterification of this compound

| Parameter | Studied Range/Value | Optimal Condition | Resulting Yield/Conversion | Reference |

|---|---|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:3 | 1:2 | 92.72% Conversion | begellhouse.com |

| Catalyst Loading (Silica Sulfuric Acid) | 2-8 wt% | 6 wt% | 92.72% Conversion | begellhouse.com |

| Temperature | 328-348 K | 348 K | 92.72% Conversion | begellhouse.com |

| Agitation Speed | 200-600 rpm | 400 rpm | 92.72% Conversion | begellhouse.com |

| Molar Ratio (Alcohol:Acid) | - | 2:1 | Nearly Quantitative Yield | arkat-usa.org |

Kinetic and thermodynamic studies provide valuable insights into the reaction mechanism and energy requirements of the Fischer esterification of this compound.

A kinetic study of the esterification of acetic acid with n-octanol catalyzed by Amberlyst 15 was conducted, and a pseudo-homogeneous kinetic model was used to correlate the experimental data. asianpubs.org Another study focusing on the synthesis of n-octyl acetate with a silica sulfuric acid catalyst determined the activation energy for the reaction to be 29.82 kJ·mol⁻¹. begellhouse.com The thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy of activation, were also evaluated at different temperatures. begellhouse.com

In a biphasic esterification system of acetic acid with 1-octanol, a kinetic model assuming a quasi-monophasic system was developed. tugraz.at This model showed accurate performance at various temperatures and catalyst mass fractions, with a maximum conversion of approximately 57% achieved at 60 °C with 20 wt% catalyst after 300 minutes. tugraz.at

Optimization of Reaction Parameters in Fischer Esterification

Transesterification Reactions for this compound

Transesterification is an alternative method for synthesizing this compound, which involves the reaction of an ester with an alcohol in the presence of a catalyst. researchgate.net This process is particularly useful when using enzyme catalysts under milder conditions.

The use of enzymes, particularly lipases, as biocatalysts for transesterification has gained significant attention due to its environmental benefits and high product quality. researchgate.net Lipase-catalyzed reactions are known for their specificity and ability to operate under mild conditions. researchgate.net

Several lipases have been successfully employed for the synthesis of this compound. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a widely used and highly effective catalyst for this reaction. researchgate.netresearchgate.net In one study, the transesterification of n-octanol with vinyl acetate using Novozym 435 in a non-aqueous, solvent-free system yielded 97.31% this compound. researchgate.net The optimized conditions for this reaction were an octanol to vinyl acetate ratio of 1:2, 0.03% catalyst, a temperature of 40°C, and an agitation speed of 300 rpm. researchgate.net Another study reported an 82% conversion to n-octyl acetate at 30°C in 90 minutes using Novozym 435 with equimolar quantities of reactants. jetir.org

Lipase from Rhizopus oryzae NRRL 3562 has also been investigated for the synthesis of this compound. capes.gov.brnih.gov A study on the solvent-free synthesis of this compound using immobilized Rhizopus oryzae NRRL 3562 lipase reported a maximum molar conversion of 92.35%. capes.gov.brnih.gov The optimal conditions for this conversion were a reaction time of 12 hours, 2 M octanol in vinyl acetate, 60 U of immobilized lipase, an agitation speed of 200 rpm, 0.2% water addition, and a temperature of 32°C. nih.gov

Table 2: Research Findings on Lipase-Mediated Transesterification of this compound

| Lipase Source | Reactants | Key Findings/Optimal Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | n-Octanol and Vinyl Acetate | Octanol to vinyl acetate ratio of 1:2, 0.03% catalyst, 40°C, 300 rpm, solvent-free | 97.31% | researchgate.net |

| Novozym 435 (Candida antarctica) | n-Octanol and Vinyl Acetate | Equimolar reactants, 30°C, 90 minutes | 82% | jetir.org |

| Rhizopus oryzae NRRL 3562 | Octanol and Vinyl Acetate | 12 h reaction time, 2 M octanol, 60 U lipase, 200 rpm, 0.2% water, 32°C, solvent-free | 92.35% | capes.gov.brnih.gov |

Optimization of Enzymatic Transesterification Parameters

Ultrasound-Assisted Transesterification

Ultrasound technology has been investigated as a method for process intensification in the synthesis of this compound. The application of ultrasonic waves can significantly enhance reaction rates and reduce reaction times.

Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid medium subjected to high-intensity ultrasound, is the primary mechanism behind the intensification of chemical reactions. diva-portal.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to the formation of high-speed microjets. ias.ac.in These microjets enhance mass transfer and increase the surface area of the catalyst, thereby accelerating the reaction rate. diva-portal.orgias.ac.in

In the context of this compound synthesis, ultrasound has been shown to reduce the reaction time required to reach maximum conversion from 90 minutes in a conventional process to just 20 minutes. researchgate.net This demonstrates the significant potential of acoustic cavitation for intensifying the enzymatic synthesis of flavors. researchgate.net

The effectiveness of ultrasound-assisted synthesis is dependent on parameters such as duty cycle and power. The duty cycle refers to the percentage of time the ultrasound is active during a given period.

In one study on the ultrasound-assisted lipase-catalyzed synthesis of octyl ethanoate, a high yield of 97.31% was achieved with a lower ultrasound power input of 50 W, a frequency of 25 kHz, and a 50% duty cycle. researchgate.net Another investigation into the synthesis of n-octyl acetate using an H5PW10V2O40/FAC catalyst found that a maximum conversion of 78.2% was obtained in 180 minutes with an ultrasound power of 100 W and a duty cycle of 80%. ias.ac.inresearchgate.net This was a significant reduction in reaction time compared to the 380 minutes required in a conventional reactor. ias.ac.in

The following table presents the optimized ultrasound parameters for the synthesis of this compound from different studies.

Table 2: Optimized Ultrasound Parameters for this compound Synthesis

| Catalyst | Ultrasound Power (W) | Duty Cycle (%) | Frequency (kHz) | Reaction Time (minutes) | Maximum Yield/Conversion (%) |

|---|---|---|---|---|---|

| Novozym 435 | 50 | 50 | 25 | 20 | 97.31 |

| H5PW10V2O40/FAC | 100 | 80 | 20 | 180 | 78.2 |

Process Intensification through Acoustic Cavitation

Catalytic Synthesis Approaches

Besides enzymatic methods, various chemical catalysts are employed for the synthesis of this compound, primarily through the esterification of acetic acid with n-octanol.

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and reduces downstream processing costs. scirp.org

Silica Sulphuric Acid Catalyst: A silica sulphuric acid (SSA) catalyst has been successfully used for the synthesis of n-octyl acetate. begellhouse.combegellhouse.com In a study, the esterification of acetic acid and n-octanol using SSA was optimized. begellhouse.combegellhouse.com A maximum conversion of 92.72% was achieved under the following conditions: a mole ratio of 1:2 (acid to octanol), a catalyst mass of 6 wt%, an agitation speed of 400 rpm, and a reaction temperature of 348 K. begellhouse.combegellhouse.com The SSA catalyst demonstrated good activity and could be reused for up to four cycles. begellhouse.combegellhouse.com While a homogeneous catalyst like H2SO4 showed a higher conversion of 98%, its corrosive nature and non-recyclability make heterogeneous catalysts like SSA a more attractive option. begellhouse.com

H5PW10V2O40/FAC Catalyst: A 10-tungsto-2-vanadophosphoric acid (H5PW10V2O40) catalyst supported on pre-treated fly ash cenosphere (FAC) has also been investigated for n-octyl acetate synthesis. x-mol.netresearchgate.net In a batch reactor, a maximum conversion of 81.43% was obtained at a temperature of 383 K, with a catalyst loading of 5% (w), a molar ratio of 1:2 (acetic acid to n-octyl alcohol), an agitation speed of 400 rpm, and 6% (w) molecular sieves. x-mol.netresearchgate.net This catalyst could be recycled and used for up to four reaction cycles. x-mol.netresearchgate.net

The following table summarizes the performance of these heterogeneous catalysts in the synthesis of n-octyl acetate.

Table 3: Performance of Heterogeneous Catalysts in n-Octyl Acetate Synthesis

| Catalyst | Optimal Temperature (K) | Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Maximum Conversion (%) | Reusability (cycles) |

|---|---|---|---|---|---|

| Silica Sulphuric Acid | 348 | 1:2 | 6 | 92.72 | 4 |

| H5PW10V2O40/FAC | 383 | 1:2 | 5 | 81.43 | 4 |

Solid Acid Catalysis

The synthesis of this compound via esterification of n-octanol and acetic acid is frequently enhanced using solid acid catalysts, which offer advantages over homogeneous catalysts like sulfuric acid, including easier separation, reusability, and reduced equipment corrosion. core.ac.uk A variety of heterogeneous catalysts have been investigated, demonstrating high efficacy under specific operational parameters.

One prominent example is the use of silica sulphuric acid, a heterogeneous acid catalyst that has achieved an acetic acid conversion of 92.72% under optimized conditions. pnas.orgresearchgate.net Another class of effective catalysts includes ion-exchange resins such as Amberlyst 15 and Amberlyst 36. core.ac.uknih.gov Studies using Amberlyst 15 have explored the impact of various parameters, noting that an increase in catalyst loading from 3% to 10% (w/w of acetic acid) enhances the conversion rate due to the greater number of available active sites. core.ac.uk

Researchers have also developed novel catalysts supported on industrial byproducts. For instance, a catalyst using 10-tungsto-2-vanadophosphoric acid (H₅PW₁₀V₂O₄₀) supported on fly ash cenospheres (FAC) achieved a maximum conversion of 81.43%. frontiersin.orgresearchgate.net Similarly, a solid acid catalyst prepared by supporting ammonium (B1175870) sulfate on FACs reached an acid conversion of 95.34%. uniprot.org Modified clays, such as Al-10%-M, a cross-linked acid-treated montmorillonite, have also shown high catalytic activity, achieving an esterification rate above 96% in just 1.5 hours. nih.gov These solid catalysts are characterized by their stability, reusability for several cycles, and high performance, making them a cornerstone of modern this compound synthesis. pnas.orgfrontiersin.orguniprot.org

Table 1: Performance of Various Solid Acid Catalysts in this compound Synthesis This table is interactive. Click on headers to sort.

| Catalyst | Reactants | Max. Conversion (%) | Temperature (K) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Source(s) |

|---|---|---|---|---|---|---|

| Silica Sulphuric Acid | Acetic Acid, n-Octanol | 92.72 | 348 | 1:2 | 6 wt% | pnas.orgresearchgate.net |

| H₅PW₁₀V₂O₄₀/FAC | Acetic Acid, n-Octyl Alcohol | 81.43 | 383 | 1:2 | 5% (w) | frontiersin.orgresearchgate.net |

| Ammonium Sulfate/FAC | Acetic Acid, n-Octanol | 95.34 | 383 | 1:2 | 25 wt% (ammonium sulfate) | uniprot.org |

| Al-10%-M Montmorillonite | Acetic Acid, n-Octyl Alcohol | >96.00 | Not Specified | 1.3:1 | 1% | nih.gov |

| Amberlyst 15 | Acetic Acid, n-Octanol | Not specified as max | 333.15 - 363.15 | 1:1 to 1:3 | 3-10% (w/w of acid) | core.ac.uk |

Reaction Kinetics and Thermodynamics of Catalytic Processes

Understanding the kinetics and thermodynamics of this compound esterification is crucial for optimizing reactor design and process efficiency. The reaction is reversible, and various kinetic models have been applied to describe its behavior in the presence of solid acid catalysts. researchgate.netosti.gov

A pseudo-homogeneous (PH) second-order model is often used to represent the reaction progress. researchgate.netfrontiersin.orgresearchgate.net For instance, in the synthesis using a silica sulphuric acid catalyst, this model was successfully applied, and the activation energy for the reaction was calculated to be 29.82 kJ/mol. pnas.orgresearchgate.net Similarly, the synthesis over a H₅PW₁₀V₂O₄₀/FAC catalyst was also well-described by a pseudo second-order homogeneous model, with a calculated activation energy of 28.89 kJ/mol. frontiersin.orgresearchgate.net

More complex heterogeneous models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, are also employed to provide deeper insight into the surface-level reaction mechanisms. frontiersin.orgresearchgate.net For the esterification catalyzed by Amberlyst 36, the reaction was found to follow an Eley-Rideal mechanism, where the surface reaction is the rate-limiting step. nih.gov In this model, only one of the reactants adsorbs onto the catalyst surface before reacting with the other reactant from the bulk phase. Conversely, studies using the H₅PW₁₀V₂O₄₀/FAC catalyst found that an LHHW model provided the best fit for the experimental data. frontiersin.orgresearchgate.net

Thermodynamic analysis often reveals the reaction to be endothermic, as indicated by increasing equilibrium conversion with higher temperatures. researchgate.net However, some studies have reported the equilibrium constant (Kc) to be independent of temperature within the tested range. For the reaction catalyzed by Amberlyst 36, a Kc of 60.7 was found to be constant between 333 K and 358 K. nih.gov

Table 2: Kinetic and Thermodynamic Parameters for this compound Synthesis This table is interactive. Click on headers to sort.

| Catalyst | Kinetic Model(s) Applied | Activation Energy (kJ/mol) | Equilibrium Constant (Kc) | Source(s) |

|---|---|---|---|---|

| Silica Sulphuric Acid | Pseudo-homogeneous second-order | 29.82 | Not specified | pnas.orgresearchgate.net |

| H₅PW₁₀V₂O₄₀/FAC | PH, LHHW, ER | 28.89 | Not specified | frontiersin.orgresearchgate.net |

| Amberlyst 36 | Uncatalyzed (2nd order), ER | Not specified | 60.7 (temp. independent) | nih.gov |

| Amberlyst 15 | Pseudo-homogeneous | Not specified | Not specified | core.ac.uk |

Biotechnological and Biosynthetic Production of this compound

As the demand for renewable and sustainable chemicals grows, biotechnological production routes are being engineered. These methods leverage microbial cell factories to synthesize this compound from simple feedstocks like glucose.

Microbial Biosynthesis and Pathway Engineering

The core of biosynthetic production lies in designing and optimizing metabolic pathways within microorganisms. For this compound, this involves engineering a pathway to first produce the precursor alcohol, 1-octanol, and then esterifying it using an appropriate enzyme. researchgate.netresearchgate.net

Engineered Microorganisms for this compound Production (e.g., E. coli, cyanobacteria)

Escherichia coli has been a primary workhorse for engineering this compound production. researchgate.net By introducing a synthetic pathway, scientists have successfully produced the target compound. nih.gov The general strategy involves creating a pathway for 1-octanol biosynthesis and then co-expressing an enzyme to convert the 1-octanol to this compound. researchgate.netresearchgate.net

More recently, photosynthetic microorganisms like the cyanobacterium Synechocystis sp. PCC 6803 have also been engineered for this compound production. core.ac.ukpnas.orgresearchgate.net This represents a significant step towards producing chemicals directly from CO₂, light, and water. biorxiv.org While the titers in cyanobacteria were initially low, the proof-of-concept demonstrates a promising route for sustainable synthesis. pnas.org The conversion to this compound was found to be particularly beneficial in cyanobacteria, which are more sensitive to the toxic effects of the 1-octanol precursor than E. coli. pnas.org

Role of Alcohol Acyltransferases (AAT Enzymes) in Biosynthesis

The final and crucial step in the biosynthesis of this compound is the esterification of 1-octanol with an acetyl group, a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.net These enzymes utilize acetyl-CoA, a central metabolite in the cell, as the acyl donor. nih.govuniprot.orgnih.gov

Several AAT enzymes have been successfully expressed in E. coli and cyanobacteria for this purpose. The most widely studied are Atf1 and Atf2 from Saccharomyces cerevisiae and SAAT from strawberry (Fragaria ananassa). nih.govnih.govosti.gov The Atf1 enzyme is a major alcohol O-acetyltransferase that can synthesize a variety of acetate esters, including this compound. uniprot.org The choice of AAT is critical, as these enzymes exhibit different specificities for both the alcohol and the acyl-CoA substrate, thereby determining the final ester product. researchgate.net The expression of an AAT is essential for in vivo production, as engineered strains without it produce only the 1-octanol precursor. researchgate.netresearchgate.net

Metabolic Flux Optimization for Enhanced Titer and Yield

To improve the efficiency of microbial production, metabolic engineering strategies are employed to optimize the flow of carbon (metabolic flux) towards this compound. A key challenge is channeling the central metabolite acetyl-CoA away from native pathways and towards the engineered ester synthesis pathway.

One successful strategy in E. coli involves creating a metabolic bottleneck at the entry point of the tricarboxylic acid (TCA) cycle. By introducing point mutations into the gene for citrate (B86180) synthase (GltA), researchers were able to reduce its activity, leading to an accumulation of acetyl-CoA. nih.gov This increased availability of acetyl-CoA significantly boosted the production of various acetate esters, demonstrating an effective method to redistribute carbon flux. nih.gov

Bioderivatization Strategies to Mitigate Substrate Toxicity (e.g., 1-octanol conversion)

The microbial synthesis of various chemicals is often hampered by the toxicity of the product or its precursors to the production host. 1-octanol, a precursor for this compound, is one such compound that exhibits significant toxicity to microorganisms, including Escherichia coli and cyanobacteria, thereby limiting its production titers. researchgate.netpnas.org A key strategy to overcome this limitation is bioderivatization, which involves converting the toxic substrate into a less harmful derivative in situ.

Research has demonstrated that converting 1-octanol to its corresponding ester, this compound, effectively reduces its toxicity. researchgate.net For instance, studies have shown that microbial cells are unable to grow in cultures containing 1-octanol concentrations greater than 0.75 mM. researchgate.net In stark contrast, the same cells exhibit growth at all tested concentrations of this compound, even up to 50 mM. researchgate.net This significant difference in toxicity highlights the effectiveness of bioderivatization. The strain engineered to produce this compound directly from 1-octanol not only shows better growth but also accumulates a higher molarity of the final product. researchgate.net

This concept has been successfully applied in engineered cyanobacteria, which are noted to be even more sensitive to 1-octanol than E. coli. pnas.org By introducing alcohol acetyltransferase (AAT) enzymes, such as SAAT and ATF1, into the metabolic pathway, 1-octanol is efficiently converted to this compound. pnas.org This strategy led to a significant increase in the final product titer, with the strain expressing the ATF1 enzyme achieving the highest concentration of this compound. pnas.org The reduced toxicity of this compound compared to 1-octanol was confirmed in these studies, reinforcing bioderivatization as a crucial strategy for enhancing the production of fatty acid-derived chemicals. pnas.orgcore.ac.uk

Enzymatic Production from Natural Sources

The production of flavor esters like this compound through enzymatic routes is gaining prominence as a sustainable alternative to traditional chemical synthesis. begellhouse.comnih.gov Enzymatic methods, utilizing biocatalysts such as lipases and esterases, operate under milder reaction conditions and offer high specificity, which minimizes side reactions and simplifies downstream processing. nih.govworktribe.com This approach is particularly favored in the food and fragrance industries, as it allows the final product to be labeled as "natural" or "green" when derived from naturally occurring substrates. begellhouse.comworktribe.com

Esterase Purification and Characterization for this compound Synthesis (e.g., from Bacillus licheniformis)

A critical step in developing enzymatic production processes is the isolation and characterization of suitable enzymes. An extracellular esterase from the bacterium Bacillus licheniformis has been identified as an effective biocatalyst for the synthesis of this compound. openmicrobiologyjournal.comresearchgate.net

The purification of this esterase has been achieved through methods including ammonium sulphate precipitation and Sephadex G-75 column chromatography. openmicrobiologyjournal.comresearchgate.netopenmicrobiologyjournal.com This process resulted in a 6.46-fold purification with a final yield of 9.69%. openmicrobiologyjournal.comresearchgate.net Characterization of the purified enzyme through Native and SDS-PAGE analysis revealed it to be a monomer with a molecular weight of approximately 42 kDa. openmicrobiologyjournal.comresearchgate.net

Biochemical characterization determined the optimal conditions for the enzyme's activity. The esterase exhibits maximum activity at a temperature of 45°C and a pH of 8.0, using a 0.1 M Tris-HCl buffer. openmicrobiologyjournal.comresearchgate.net Under these optimized parameters, the enzyme successfully catalyzed the transesterification reaction between 1-octanol and vinyl acetate to produce this compound with a yield of 77.3%. openmicrobiologyjournal.comresearchgate.net

Table 1: Purification and Characterization of Esterase from Bacillus licheniformis

| Parameter | Value | Reference |

|---|---|---|

| Purification Method | Ammonium Sulphate Precipitation, Sephadex G-75 Chromatography | openmicrobiologyjournal.com, researchgate.net |

| Purification Fold | 6.46 | openmicrobiologyjournal.com, researchgate.net |

| Yield | 9.69% | openmicrobiologyjournal.com, researchgate.net |

| Molecular Weight | 42 kDa | openmicrobiologyjournal.com, researchgate.net |

| Optimal Temperature | 45°C | openmicrobiologyjournal.com, researchgate.net |

| Optimal pH | 8.0 | openmicrobiologyjournal.com, researchgate.net |

| This compound Yield | 77.3% | openmicrobiologyjournal.com |

Biocatalyst Application in Sustainable this compound Production

Several studies have demonstrated the successful use of immobilized lipases for this compound synthesis in solvent-free systems, which is an environmentally friendly approach that avoids the use of hazardous organic solvents. begellhouse.comnih.gov For example, using an immobilized lipase from Rhizopus oryzae, a maximum molar conversion to this compound of 92.35% was achieved. nih.gov This biocatalyst demonstrated excellent reusability, retaining over 95% of its initial activity after six reaction cycles. nih.gov

Another study utilized a commercial immobilized lipase, fermase CALB™ 10000, for the esterification of n-octanol and acetic acid. begellhouse.combegellhouse.com This process achieved a maximum conversion of 93.73% in just 4 hours under optimized conditions. begellhouse.combegellhouse.com The immobilized enzyme in this system could be recycled and reused up to eight times with only a 30% loss of its initial activity. begellhouse.combegellhouse.com These examples underscore the potential of biocatalysis to create efficient, green, and sustainable routes for producing valuable chemical compounds like this compound. begellhouse.comopenmicrobiologyjournal.com

Table 2: Optimized Parameters for Biocatalytic Synthesis of this compound

| Biocatalyst | Substrates | Temperature | Molar Ratio (Acid:Alcohol) | Conversion/Yield | Reusability | Reference |

|---|---|---|---|---|---|---|

| Immobilized Rhizopus oryzae lipase | Vinyl acetate, 1-octanol | 36°C | - | 92.35% | 6 cycles (>95% activity) | nih.gov |

| Fermase CALB™ 10000 | Acetic acid, n-octanol | 60°C | 1:2 | 93.73% | 8 cycles (>70% activity) | begellhouse.com, begellhouse.com |

| Purified Bacillus licheniformis esterase | Vinyl acetate, 1-octanol | 45°C | 1:1 | 77.3% | Not Reported | openmicrobiologyjournal.com |

Biological and Ecological Roles of Octyl Acetate

Role in Plant Volatile Emissions and Plant-Plant Interactions

Plant volatile organic compounds (VOCs) are crucial mediators in plant-plant communication, defense responses, and interactions with other organisms, including herbivores and pollinators. thegoodscentscompany.comcenmed.comwikipedia.org Octyl acetate (B1210297) is one such volatile compound that contributes to these complex ecological dynamics.

Octyl acetate has been identified as a significant volatile component in several plant species, contributing to their unique chemical profiles and ecological interactions.

In Heracleum sosnowskyi (Sosnowskyi's hogweed), this compound is a major volatile compound naturally emitted from its fruits. fishersci.ie Its concentration in H. sosnowskyi fruits can vary, with reported percentages ranging from 26.5% to 51.4% depending on the population. thegoodscentscompany.com Other principal volatiles identified alongside this compound in H. sosnowskyi fruits include octanol (B41247), octanal, hexyl isobutyrate, and hexyl-2-methyl butyrate (B1204436). atamanchemicals.com

Pastinaca sativa (wild parsnip) also contains this compound as one of the major components of essential oils found in its vittae, or oil tubes. fishersci.cafishersci.co.ukfishersci.ca Studies on wild parsnip fruits have shown mean this compound content of 1.56 µg/mg dry fruit, with a range of 0.08-5.51 µg/mg dry fruit. wikipedia.org

In Fragaria vesca (wild strawberry), this compound is an important aroma component, often found at high average concentrations. psu.eduwikidata.org It contributes to the fruity aroma, described as having a slightly bitter, peach-like note. xenbase.org

Table 1: Presence of this compound in Selected Plant Species

| Plant Species | Source Organ | Role/Contribution | Key Co-occurring Volatiles (where applicable) |

| Heracleum sosnowskyi | Fruits | Major volatile compound, allelopathic | Octanol, Octanal, Hexyl isobutyrate, Hexyl-2-methyl butyrate atamanchemicals.com |

| Pastinaca sativa | Fruits (vittae) | Major component of essential oils | Octyl butyrate wikipedia.org |

| Fragaria vesca | Fruits | Important aroma component, fruity odor | Ethyl hexanoate, Hexyl acetate, Methyl butyrate, Hexyl butyrate, Methyl hexanoate, Ethyl octanoate, Methyl decanoate (B1226879), Ethyl decanoate psu.edu |

Allelopathy involves the release of secondary metabolites by plants that influence the growth and development of surrounding plants. fishersci.at this compound, as a volatile compound from Heracleum sosnowskyi fruits, has been implicated in allelopathic activity. wikipedia.orgfishersci.atbmrb.io

Table 2: Allelopathic Effects of Heracleum sosnowskyi Volatiles on Lactuca sativa Seedlings

| Compound | EC50 for Radicle Growth (ng/cm³) | EC50 for Hypocotyl Growth (ng/cm³) |

| This compound | 64 wikipedia.org | 57 wikipedia.org |

| Octanal | 20 wikipedia.org | 9 wikipedia.org |

Plant volatile organic compounds (VOCs) are well-established mediators in plant communication, influencing defense responses against herbivores and pathogens, and attracting beneficial organisms. thegoodscentscompany.comwikipedia.orgfragranceu.comymdb.calipidmaps.org While this compound is a component of honey bee alarm pheromones fishersci.ca, which can mediate interactions in plant-pollinator-predator systems, direct evidence specifically detailing this compound's role in influencing plant defense responses or explicit plant-plant communication (beyond its allelopathic effects) is limited in the provided literature. General plant VOCs, including green leaf volatiles and phytohormones like methyl jasmonate, are known to induce defense genes and enhance resistance in neighboring plants. fragranceu.comfishersci.ca

Allelopathic Activity and Plant Growth Inhibition

Involvement in Microbial Metabolism and Degradation

This compound, like many organic compounds, interacts with microbial communities, undergoing metabolic transformations and degradation processes.

In fermentation processes, particularly in the production of fruit vinegar, yeasts and acetic acid bacteria play crucial roles in developing flavor profiles. wikipedia.org

Yeast Metabolism: Yeasts, such as Saccharomyces cerevisiae, are primarily responsible for the initial alcoholic fermentation, converting sugars into ethanol (B145695) and carbon dioxide. wikipedia.orgwikidata.org Their metabolism also yields various aromatic compounds, including fusel alcohols derived from amino acid metabolism, and acetate and ethyl esters. wikidata.org

Acetic Acid Bacteria Metabolism: Acetic acid bacteria (AAB), including Acetobacter and Gluconobacter species, undertake the subsequent acetic acid fermentation. They oxidize ethanol to acetic acid under aerobic conditions. wikipedia.orgwikidata.org AAB are also capable of oxidizing other alcohols and sugars, leading to the production of a range of organic acids, aldehydes, and ketones. wikipedia.orgfishersci.ca While esters are key flavor compounds in fermented products, the direct metabolic pathways for the de novo synthesis of this compound by these microorganisms during typical fermentation processes are not explicitly detailed in the provided search results. However, esterases from bacteria like Bacillus licheniformis are known to catalyze the synthesis of this compound, indicating a microbial enzymatic capacity for its formation. wikipedia.org

This compound is subject to microbial degradation in the environment. It is considered not persistent in soil, with an estimated half-life of 17.333 days (416 hours), indicating a moderate to low exposure risk to soil-dwelling organisms. xenbase.org

Microbial degradation of esters generally involves the hydrolysis of ester bonds. Enzymes such as esterases, produced by various bacteria and fungi, play a significant role in breaking down these compounds. wikipedia.orgwikipedia.orgnih.gov For instance, esterases from Bacillus licheniformis are involved in the degradation of natural materials and industrial pollutants. wikipedia.org

While direct degradation pathways for this compound by specific microbes are not extensively detailed, related octyl-containing compounds have been shown to undergo microbial breakdown:

Octylphenol polyethoxylates (OPEOs), which contain an octyl chain, are degraded by anaerobic bacteria through denitrification, involving the cleavage of the alkyl chain. psu.edufishersci.se

1-Octylpyrrolidin-2-one, another compound with an octyl chain, is degraded by bacterial pairs, including species from the genus Phenylobacterium, which utilize the octyl chain for growth. fishersci.ca

Furthermore, this compound has been identified as an intermediate or byproduct during the degradation of 2,4,5-trichlorophenol (B144370) by activated sludge, suggesting its involvement in broader microbial degradation processes of complex pollutants. thegoodscentscompany.com

Fungi (e.g., Pleurotus ostreatus, Lentinus lepideus) and bacteria (e.g., Bacillus cereus, Pseudomonas putida) are known to degrade cellulose (B213188) acetate, an ester, further supporting the general capacity of microbial communities to break down acetate esters. bmrb.io

Microbial Degradation Mechanisms

Enzymatic Degradation of Esters (e.g., Esterases, Carboxylesterases)

This compound, like other esters, can undergo enzymatic hydrolysis, breaking down into 1-octanol (B28484) and acetic acid. This process is primarily facilitated by a class of enzymes known as esterases (EC 3.1.1.1) and carboxylesterases (CXEs, EC 3.1.1.1). These enzymes are hydrolases that catalyze both the cleavage and formation of ester bonds.

Specific examples of enzymes demonstrating activity relevant to this compound degradation include:

Bacterial Esterases : Extracellular esterase from Bacillus licheniformis has been purified and characterized. While primarily studied for its role in the synthesis of this compound, its ability to catalyze esterification reactions implies a reversible hydrolytic capacity, contributing to the degradation of natural materials and industrial pollutants.

Marine Invertebrate Esterases : Interfacial esterases, such as those from the Caribbean Sea anemone Stichodactyla helianthus (ShIE-Octyl), exhibit the ability to hydrolyze various esters. Although the direct hydrolysis of this compound by ShIE-Octyl is not explicitly detailed in the provided context, its activity on related esters like 2-oxyranylmethyl acetate (OMAc) and its selectivity for esters with simple alcoholic and complex acid structures suggest a broader capacity for ester degradation.

Insect Carboxylesterases : In Drosophila melanogaster, esterase 6 (EST-6) has been identified as a candidate odorant-degrading enzyme. In vitro studies have shown EST-6 to efficiently degrade various ester odorants, including this compound, suggesting its role in modulating insect olfactory responses.

Plant Carboxylesterases : Carboxylesterases are crucial in plants for the metabolism of volatile esters, which are key determinants of fruit aroma. In strawberry fruits, carboxylesterases like FaCXE2, FaCXE3, and FanCXE1 are involved in the catabolism of volatile esters, including those that contribute significantly to the fruit's aroma, such as this compound in wild strawberries. These enzymes catalyze the hydrolysis of carboxylic esters into their corresponding alcohols and carboxylic acids.

Lipases : While distinct from esterases, lipases (e.g., Novozym 435) are also a class of lipolytic enzymes that catalyze the hydrolysis of esters, particularly those with longer fatty acid chains, and have been employed in the synthesis of this compound, indicating their potential for its degradation.

The mechanism of esterase-catalyzed hydrolysis generally involves a four-step process: the substrate binds to an active serine residue, forming a tetrahedral intermediate stabilized by catalytic His and Asp residues. This is followed by the release of the alcohol and the formation of an acyl-enzyme complex. A nucleophile (water in hydrolysis) then attacks, forming another tetrahedral intermediate, which resolves to yield the product (an acid) and regenerate the free enzyme.

Table 1: Examples of Enzymes and Their Relevance to this compound Degradation

| Enzyme Type / Source | Role / Activity | Notes |

| Esterases (Bacillus licheniformis) | Catalyze synthesis of this compound, implying hydrolytic capability. | Involved in degradation of natural materials and pollutants. |

| Interfacial Esterases (Stichodactyla helianthus) | Hydrolyze related esters (e.g., 2-oxyranylmethyl acetate). | Selective for certain ester structures. |

| Carboxylesterase 6 (EST-6) (Drosophila melanogaster) | Degrades this compound and other ester odorants. | Functions as an odorant-degrading enzyme. |

| Carboxylesterases (FaCXE2, FaCXE3, FanCXE1) (Strawberry) | Involved in the catabolism of volatile esters, including this compound. | Influence fruit aroma. |

| Lipases (e.g., Novozym 435) | Catalyze transesterification (synthesis) of this compound. | Can also perform hydrolysis of esters. |

Biodegradation in Environmental Compartments (e.g., water, soil)

The environmental fate of this compound, including its biodegradation in various compartments like water and soil, is influenced by its physicochemical properties and the presence of microbial activity. Generally, alkyl acetates, the class of compounds to which this compound belongs, are considered biodegradable.

Biodegradation in Soil: When released into the environment, this compound is predicted to primarily partition into soil, with an estimated 64.4% of the chemical distributing to this compartment according to the Mackay fugacity model level III. In soil, this compound is not considered persistent. Its biodegradation half-life in soil is estimated to be approximately 17.333 days (416 hours). This relatively short half-life suggests that the exposure risk to soil-dwelling organisms is moderate to low.

Biodegradation in Water: this compound is slightly soluble in water and is immiscible, tending to spread on the water surface if spilled. Volatilization from water surfaces is a significant environmental process for this compound, with estimated half-lives of approximately 5 hours for a model river and 130 hours for a model lake. Hydrolysis in water is expected to occur slowly. While no specific biodegradation studies for this compound in water were directly found, studies on structurally similar compounds and the general biodegradability of alkyl acetates suggest it would degrade. Anaerobic biodegradation of this compound has been observed in marine sediment, leading to rapid gas production, and the presence of unsaturated bonds in the ester's acid portion can significantly impact this process.

Environmental Considerations: this compound is considered moderately toxic to aquatic organisms. Some safety data sheets indicate it can be "very toxic to aquatic life with long lasting effects." Therefore, preventing its release into the environment, especially into drains and water courses, is a crucial environmental precaution.

Table 2: Environmental Fate Parameters for this compound

| Environmental Compartment | Parameter | Value / Description |

| Soil | Partitioning | 64.4% of released chemical |

| Soil | Biodegradation Half-life | ~17.333 days (416 hours) |

| Water | Solubility | Slightly soluble |

| Water | Volatilization Half-life (Model River) | ~5 hours |

| Water | Volatilization Half-life (Model Lake) | ~130 hours |

| Water | Hydrolysis | Expected to occur slowly |

| Aquatic Environment | Toxicity | Moderately toxic; potentially very toxic with long-lasting effects |

Insect Chemosensation and Chemical Ecology

This compound plays significant roles in insect chemosensation and chemical ecology, acting as an attractant, repellent, and a component of pheromonal communication in various insect species. Insects rely on their chemosensory systems to detect ecologically relevant chemicals for behaviors such as feeding, mating, and avoiding natural enemies.

Plant-Insect Interactions : this compound is a volatile compound found in plants such as wild parsnip (Pastinaca sativa). It is characteristic of the tissues consumed by the parsnip webworm (Depressaria pastinacella) and functions as an olfactory attractant for its larvae, guiding them to suitable host plant tissues. Interestingly, it is also attractive to generalist pollinators of parsnip and its relatives.

Insect Secretions : this compound can be found in insect secretions, where it may serve functions related to defense and warning.

Dual Behavioral Roles : Depending on the insect species, this compound can elicit different behavioral responses. For instance, while it attracts parsnip webworm larvae, it acts as a repellent for Drosophila melanogaster larvae, inducing an escape reaction.

This compound as a Ligand for Olfactory Receptors (ORs)

Insect chemosensation initiates with the binding of volatile odorants to specific olfactory receptors (ORs) expressed on olfactory receptor neurons (ORNs), typically located in the antennae. These ORs are crucial for transforming chemical signals into electrophysiological responses that lead to behavioral outputs.

In the fruit fly Drosophila melanogaster, this compound has been identified as a ligand for the olfactory receptor Or45a. Activation of Or45a-expressing ORNs by this compound mediates an avoidance or escape reaction in Drosophila larvae. Studies on Drosophila olfactory systems have revealed that while the majority of odorants and their corresponding ORs mediate attraction, a few, including those activated by this compound, can elicit weak to moderate repellency. Or45a-expressing ORNs are among those that convey a less attractive or potentially repulsive valence. The repellent effect of this compound in Drosophila larvae can be significant, even overriding strong negative phototaxis at higher concentrations.

Interactions with Odorant Binding Proteins (OBPs)

Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) are essential components of the insect chemosensory system, playing a critical role in the initial stages of odorant perception. These soluble proteins are found in the sensillar lymph, the extracellular fluid bathing the olfactory receptor neurons within the insect antennae.

Their primary function is to facilitate the transport of hydrophobic odorant molecules, like this compound, from the external environment across the aqueous sensillar lymph to the membrane-bound olfactory receptors (ORs) or ionotropic receptors (IRs). This shuttling mechanism is crucial for the dissolution and efficient delivery of chemical information, thereby enabling the activation of the chemical signal transduction process. OBPs are considered highly important for the adaptive proliferation of insects because they mediate this critical first step in the perception of chemical cues. Furthermore, research suggests that microbial symbionts can influence an insect's sensitivity to semiochemicals by regulating the synthesis of OBPs, CSPs, and various olfactory or gustatory receptors, ultimately impacting insect behavior. While the general role of OBPs in odorant binding and transport is well-established, specific detailed research findings on the precise binding affinity or interaction mechanisms of this compound with particular OBPs are not extensively detailed in the provided search results.

Role in Insect Behavior and Communication (e.g., pest management implications)

This compound significantly influences insect behavior and communication across various species, presenting implications for pest management strategies.

Attractant and Orientation Cue : For the parsnip webworm (Depressaria pastinacella), this compound serves as an olfactory attractant, enabling larvae to orient towards and locate their host plant tissues for feeding. This suggests a kairomonal role, where a plant-produced volatile benefits the herbivore. It also attracts generalist pollinators of the wild parsnip.

Pheromonal Component :

Alarm Pheromone : this compound is a component of the honey bee sting alarm pheromone. While it does not directly trigger flight or recruitment, it is highly effective in enabling bees to locate targets, eliciting a chemotactic response.

Sex Pheromone : In the plant bug Polymerus pekinensis, this compound (OA) is a female-produced sex pheromone that strongly attracts males. However, the presence of decyl acetate (DA) in higher concentrations can significantly reduce this attraction, suggesting a complex blend-dependent communication system. A related compound, (E)-2-octenyl acetate, also acts as a male-produced attractant pheromone for females and nymphs of the pentatomid bug Bagrada hilaris.

Repellent : In contrast to its attractive roles, this compound functions as a repellent for Drosophila melanogaster larvae, triggering an escape reaction.

Pest Management Implications : The diverse behavioral responses elicited by this compound make it a compound of interest for integrated pest management (IPM) strategies.

Attract-and-Kill/Mass Trapping : Its attractant properties for specific pest species, such as Polymerus pekinensis males, suggest its potential use in developing species-specific eco-friendly traps for monitoring and mass trapping, thereby reducing pest populations.

Repellents : The repellent effect observed in Drosophila larvae highlights its potential for developing novel insect repellents.

Sustainable Agriculture : Utilizing semiochemicals like this compound in pest control tools (e.g., mating disruption, attract and kill, push and pull strategies) can contribute to more sustainable agricultural practices by offering alternatives to synthetic pesticides. Understanding the precise mechanisms of insect chemosensation and the roles of compounds like this compound is crucial for developing these targeted and environmentally conscious pest control solutions.

Table 3: Behavioral Roles of this compound in Insects

| Insect Species | Role of this compound | Behavioral Outcome | Source |

| Parsnip Webworm (Depressaria pastinacella) | Olfactory Attractant | Guides larvae to host plants for feeding. | |

| Honey Bee (Apis mellifera) | Alarm Pheromone Component | Helps bees locate targets, chemotactic response. | |

| Plant Bug (Polymerus pekinensis) | Female Sex Pheromone | Strongly attracts males. | |

| Drosophila melanogaster larvae | Repellent | Induces an escape reaction. | |

| Bagrada hilaris (pentatomid bug) | Male-produced Attractant (E-2-octenyl acetate) | Attracts females and nymphs. |

Analytical Methodologies and Advanced Characterization

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are fundamental for separating, identifying, and quantifying octyl acetate (B1210297) from mixtures, leveraging differences in chemical properties to achieve high resolution.

Typical GC-MS analysis of octyl acetate involves specific instrumental parameters. Electron ionization (EI) mode is commonly used with an ionizing energy of 70 eV. nih.govmdpi.commdpi.com The ion source temperature is often set around 230 °C, and mass spectra are scanned within the m/z range of 50–500. mdpi.com Compound identification is frequently achieved by comparing spectral similarity with established library databases, such as the NIST 17s library. mdpi.com Various capillary columns, including Rxi-5ms silica (B1680970), BP-5, BPX5, and HP-5MS, are utilized for chromatographic separation. nih.govmdpi.comresearchgate.netnih.gov Helium typically serves as the carrier gas. nih.govmdpi.comnih.gov The GC oven temperature programs are often optimized for specific applications, commonly starting at an initial temperature (e.g., 50 °C) held for a few minutes, followed by a gradual temperature ramp. nih.govmdpi.comnih.gov Sample solutions are typically injected in split mode. nih.gov

For quantification, the limit of quantification (LOQ) for this compound in certain media can be as low as 0.5 µg/Media. analytice.com The purity of this compound analytical standards is frequently verified by GC, with reported purities often exceeding 98.5% or 99.0%. sigmaaldrich.comthermofisher.comfujifilm.comavantorsciences.comavantorsciences.com Mass spectrometry data for this compound (PubChem CID: 8164) typically show characteristic fragment ions, with top peaks at m/z 43.0 (99.99%), 56.0 (42.14%), 70.0 (38%), 55.0 (35.43%), and 41.0 (30.64%). nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique applicable to the analysis of this compound. Reverse phase (RP) HPLC methods are suitable for its separation. sielc.com The mobile phase systems for HPLC analysis of this compound typically consist of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with Mass Spectrometry (MS) detection, phosphoric acid in the mobile phase is often substituted with formic acid. sielc.com

For faster separations, particularly in Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller particle sizes (e.g., 3 µm) can be employed. sielc.com HPLC methods are not only used for analytical quantification but are also scalable, making them suitable for isolating impurities during preparative separations. sielc.com this compound is often used as a reference standard in chromatography-based techniques for its determination in samples such as wine and orange juice. sigmaaldrich.comscientificlabs.co.uk Detection can be performed using techniques like HPLC-DAD (Diode Array Detector) or HPLC-ELSD (Evaporative Light Scattering Detector). phytopurify.com In specialized applications like ion-pair reversed-phase liquid chromatography (IP RP LC), octylammonium acetate (OAA) can be utilized as an efficient ion-pairing buffer.

Headspace-Solid-Phase Microextraction (HS-SPME) coupled with GC-MS offers a simple, rapid, and solvent-free approach for the analysis of volatile compounds, including this compound. mdpi.commdpi.com This technique is widely applied for determining volatile organic compounds (VOCs) in various food matrices, such as fruits like pear, apple, and orange, and is particularly effective for aroma analysis in fruit pulps. mdpi.comresearchgate.net

Research has utilized HS-SPME-GC-MS to quantify VOCs in pear fruit, where this compound was among the 121 identified compounds, including esters, alcohols, aldehydes, alkenes, ketones, and acids. mdpi.com Studies have shown that the content of this compound in pear fruit can increase during storage. mdpi.com It has also been detected in navel oranges, particularly during early growth stages. researchgate.net The method has been successfully applied to monitor changes in volatile compounds in tea and to characterize volatiles in smoke-flavored sea bass. nih.govmdpi.com

Specific procedural details for HS-SPME-GC-MS often involve placing the sample in an SPME vial, combining it with ultrapure water, and equilibrating it at an elevated temperature (e.g., 80 °C) for a set period (e.g., 20 minutes). mdpi.com An Agilent HP-5MS column (60 m × 0.25 mm × 0.25 μm) is an example of a column used for the separation of volatile compounds in these analyses. nih.gov The system typically operates with helium as the carrier gas and employs electron ionization (EI) mode at 70 eV, with identification aided by spectral matching against databases like the NIST 17s library. mdpi.comnih.gov The addition of salt during homogenization steps can enhance the dissociation of VOCs and prevent browning in pear analysis. mdpi.com Furthermore, monolithic material sorptive extraction (MMSE) using MonoTrap adsorbent, when coupled with GC-MS, provides a highly sensitive method for concentrating and analyzing aroma components like this compound. lcms.cz

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Other Advanced Characterization Methods

Spectroscopic methods provide crucial insights into the molecular structure and functional groups of this compound, complementing chromatographic analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. Both Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectra are available and routinely used for its characterization. nih.govspectrabase.comhmdb.caspectrabase.comymdb.ca 1H NMR spectra provide detailed information on the hydrogen environments within the molecule, with instruments such as the Varian A-60 being used for data acquisition. nih.gov Similarly, 13C NMR spectroscopy offers insights into the carbon backbone of this compound. nih.govhmdb.ca These spectroscopic fingerprints are invaluable for confirming the identity and purity of this compound.

Infrared (IR) spectroscopy is another essential tool for the characterization of this compound, providing information about the functional groups present in the molecule. The infrared spectrum of this compound is typically used for structural confirmation and quality control, often showing a "conforms to structure" result in analytical specifications. thermofisher.comavantorsciences.comoxfordlabchem.com FTIR (Fourier-transform infrared) spectroscopy is a common method for obtaining these spectra, which can be recorded using techniques such as a capillary cell with a neat sample. nih.gov The IR spectrum provides a unique vibrational fingerprint that aids in the identification and verification of this compound. nist.gov

Environmental Fate and Ecotoxicological Studies

Ecotoxicological Assessments

Ecotoxicological assessments provide critical insights into the potential hazards of a substance to different environmental compartments and organisms.

Studies on alkyl acetate (B1210297) esters, including those structurally similar to octyl acetate, indicate moderate acute toxicity to freshwater aquatic organisms. The relatively low water solubility of this compound may limit the exposure of aquatic organisms, thereby influencing its observed toxicity nih.govepa.gov.

Detailed research findings for various alkyl acetate esters, which include this compound or structurally related compounds, are summarized below:

Table 1: Acute Aquatic Ecotoxicity Data for Alkyl Acetate Esters